Bz-Pro-Phe-Arg-Pna hydrochloride

Vue d'ensemble

Description

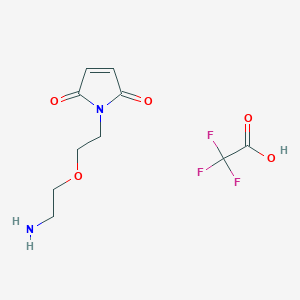

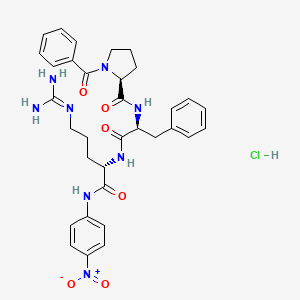

Bz-Pro-Phe-Arg-Pna hydrochloride, also known as N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride, is a chromogenic protease substrate . It is used as a substrate for plasma kallikrein, cruzipain, and trypsin .

Molecular Structure Analysis

The molecular formula of Bz-Pro-Phe-Arg-Pna hydrochloride is C₃₃H₃₉ClN₈O₆ . Its molecular weight is 679.18 .Chemical Reactions Analysis

Bz-Pro-Phe-Arg-Pna hydrochloride acts as a substrate for various enzymes including thrombin, trypsin, and papain . It undergoes hydrolysis by cruzipain, a major cysteine proteinase from Trypanosoma cruzi .Physical And Chemical Properties Analysis

Bz-Pro-Phe-Arg-Pna hydrochloride is a powder that is soluble in methanol . It should be stored at temperatures below -15°C .Applications De Recherche Scientifique

Enzyme Kinetics and Inhibitor Screening

“Bz-Pro-Phe-Arg-Pna hydrochloride” serves as a chromogenic substrate for various enzymes, including Cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein. It is particularly useful in the study of enzyme kinetics and inhibitor screening. The release of p-nitroaniline (pNA) upon cleavage by these enzymes can be monitored at 405-410 nm .

Protease Substrate

This compound is also used as a substrate for proteases like Agkistrodon contortrix thrombin-like enzyme and plasma kallikrein. It aids in understanding the proteolytic activity of these enzymes .

Biochemical Assays

The compound’s role as a substrate makes it valuable for various biochemical assays where enzyme activity needs to be quantified or monitored over time .

Pharmacological Research

In pharmacological research, “Bz-Pro-Phe-Arg-Pna hydrochloride” can be used to test the efficacy of potential inhibitors that may regulate the activity of target enzymes involved in disease processes .

Clinical Diagnostics

Due to its specificity and reactivity with certain enzymes, it may have potential applications in clinical diagnostics to measure enzyme levels or activity in biological samples .

Therapeutic Agent Development

The compound’s interaction with specific enzymes makes it a valuable tool in the development of therapeutic agents, particularly those targeting proteases involved in various diseases .

Mécanisme D'action

Target of Action

The primary targets of Bz-Pro-Phe-Arg-Pna hydrochloride are plasma kallikrein, cruzipain, and trypsin . These are proteases, enzymes that break down proteins and peptides. Plasma kallikrein is involved in blood clotting, inflammation, and blood pressure regulation. Cruzipain is a major cysteine protease from Trypanosoma cruzi, the parasite that causes Chagas disease. Trypsin is a serine protease that plays a key role in digestion.

Mode of Action

Bz-Pro-Phe-Arg-Pna hydrochloride acts as a chromogenic substrate for these proteases . A chromogenic substrate is a type of substrate which, after enzymatic reaction, produces a chromophore that can be detected and quantified by colorimetric methods. In this case, the compound is cleaved by the target enzymes, leading to a change in color that indicates the presence and activity of the enzymes.

Biochemical Pathways

The compound is involved in the biochemical pathways of protein degradation and peptide hydrolysis . By acting as a substrate for specific proteases, it can help to map the activity of these enzymes and their role in various biological processes. For example, the hydrolysis of synthetic peptides by cruzipain provides evidence for self-processing and the possibility of more specific substrates for the enzyme .

Pharmacokinetics

The compound is soluble in methanol .

Result of Action

The hydrolysis of Bz-Pro-Phe-Arg-Pna hydrochloride by target enzymes leads to the release of a chromophore, resulting in a color change. This can be used to quantify the activity of the enzymes, providing valuable information about their role in various biological processes .

Action Environment

The action, efficacy, and stability of Bz-Pro-Phe-Arg-Pna hydrochloride can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound or the target enzymes. The compound is stable at temperatures below -15°C .

Propriétés

IUPAC Name |

(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H/t26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYWLWIIQPDFPW-JAQKLANPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Pro-Phe-Arg-Pna hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)